Buxifoliadine A

Description

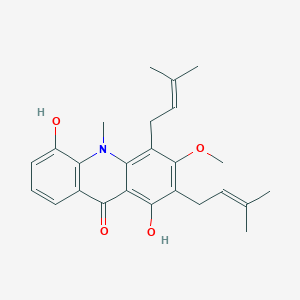

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H29NO4 |

|---|---|

Molecular Weight |

407.5 g/mol |

IUPAC Name |

1,5-dihydroxy-3-methoxy-10-methyl-2,4-bis(3-methylbut-2-enyl)acridin-9-one |

InChI |

InChI=1S/C25H29NO4/c1-14(2)10-12-17-22-20(24(29)18(25(17)30-6)13-11-15(3)4)23(28)16-8-7-9-19(27)21(16)26(22)5/h7-11,27,29H,12-13H2,1-6H3 |

InChI Key |

XCHVRLXEQIEULZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C2C(=C(C(=C1OC)CC=C(C)C)O)C(=O)C3=C(N2C)C(=CC=C3)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Buxifoliadine A: A Technical Guide to its Discovery and Isolation from Atalantia buxifolia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buxifoliadine A, a novel acridone alkaloid, has been identified and isolated from the traditional medicinal plant Atalantia buxifolia. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. The document details the experimental protocols for extraction and structural elucidation and presents the available data in a structured format. While the initial discovery has been reported, specific quantitative data on isolated yield and comprehensive biological activity remains limited in publicly accessible literature. This guide serves as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this natural product.

Introduction

Atalantia buxifolia (Poir.) Oliv., a member of the Rutaceae family, has a history of use in traditional medicine. Phytochemical investigations of this plant have led to the discovery of a diverse array of secondary metabolites, including acridone alkaloids. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In 2013, a new acridone alkaloid, this compound, was first reported as being isolated from the aerial parts of Atalantia buxifolia[1]. This discovery has opened new avenues for research into the pharmacological potential of compounds derived from this plant species.

Discovery and Structural Elucidation

This compound was first isolated from an ethanol extract of the aerial parts of Atalantia buxifolia[1]. The structural determination of this novel compound was accomplished through a combination of modern spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy[1].

Spectroscopic Data

Table 1: Physicochemical and Spectrometric Data for this compound

| Property | Data | Reference |

| Molecular Formula | C₂₅H₂₉NO₄ | --INVALID-LINK-- |

| Molecular Weight | 407.5 g/mol | --INVALID-LINK-- |

| Mass Spectrometry | ESI-MS | [1] |

| NMR Spectroscopy | 1H NMR, 13C NMR | [1] |

Note: Specific spectral data values are not available in the reviewed literature.

Experimental Protocols

The following sections outline the general experimental procedures for the isolation of this compound from Atalantia buxifolia. It is important to note that a detailed, step-by-step protocol for the specific isolation of this compound has not been published. The methodology described here is based on general protocols for the extraction of alkaloids from plant materials.

Plant Material Collection and Preparation

-

Plant Material: Aerial parts of Atalantia buxifolia.

-

Preparation: The plant material is air-dried and then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

-

Maceration: The powdered plant material is soaked in ethanol at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation.

-

Filtration: The mixture is filtered to separate the ethanolic extract from the plant residue.

-

Concentration: The ethanol is removed from the extract under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

Isolation and Purification of this compound

The crude extract, containing a mixture of compounds, is subjected to various chromatographic techniques to isolate this compound.

-

Solvent-Solvent Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an immiscible organic solvent (e.g., ethyl acetate) to separate acidic and neutral compounds from the basic alkaloids. The aqueous layer containing the protonated alkaloids is then basified (e.g., with NH₄OH to pH 9-10) and re-extracted with an organic solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid fraction.

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, chloroform, and/or methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are combined and may require further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Biological Activity

While specific biological activity data for this compound is not yet published, other acridone alkaloids isolated from Atalantia buxifolia have demonstrated promising biological activities. For instance, two other new acridone alkaloids from the same plant, 3-methoxy-1,4,5-trihydroxy-10-methylacridone and 2,3-dimethoxy-1,4,5-trihydroxy-10-methylacridone, exhibited significant antibacterial activity against Staphylococcus aureus and weak inhibitory effects on acetylcholinesterase. This suggests that this compound may also possess similar pharmacological properties, warranting further investigation.

Potential Signaling Pathways

Given the known activities of other acridone alkaloids, this compound could potentially interact with various cellular signaling pathways. For example, antibacterial activity may involve the disruption of bacterial cell membranes, inhibition of nucleic acid synthesis, or interference with bacterial enzymes. Acetylcholinesterase inhibition directly impacts cholinergic signaling in the nervous system by preventing the breakdown of the neurotransmitter acetylcholine.

Future Directions

The discovery of this compound presents an exciting opportunity for further research and development. Key areas for future investigation include:

-

Complete Structural Characterization: Publication of the full 1H and 13C NMR spectral data is essential for the unambiguous confirmation of its structure.

-

Optimization of Isolation: Development of a high-yield isolation protocol is necessary to obtain sufficient quantities of this compound for extensive biological screening.

-

Comprehensive Biological Screening: A broad-based screening of this compound against various biological targets, including a panel of pathogenic bacteria and different cholinesterases, is warranted. Determination of IC₅₀ values will be crucial for quantifying its potency.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects will be critical for its potential development as a therapeutic agent.

-

Synthesis: The total synthesis of this compound and the creation of structural analogs could lead to compounds with improved activity and pharmacokinetic properties.

Conclusion

This compound is a novel acridone alkaloid from Atalantia buxifolia with potential for further scientific exploration. While its initial discovery has been reported, there is a clear need for more detailed quantitative data regarding its isolation and biological activity. This technical guide consolidates the currently available information and provides a framework for future research aimed at unlocking the full therapeutic potential of this promising natural product. The methodologies and potential pathways described herein are intended to guide researchers in their efforts to further characterize and develop this compound.

References

Buxifoliadine A: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buxifoliadine A is an acridone alkaloid that has been identified in plant species belonging to the Rutaceae family. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its extraction and isolation, and an examination of its potential biological activities, with a focus on relevant signaling pathways.

Natural Sources of this compound

This compound has been isolated from two primary natural sources:

-

Atalantia buxifolia : This species, also known as Severinia buxifolia, is an evergreen citrus plant. This compound has been identified as a constituent of its aerial parts.

-

Atalantia monophylla : Commonly known as wild lime or Indian Atalantia, this plant is a thorny shrub or small tree. This compound has been isolated from the roots of this species[1].

Both species are known to produce a variety of other secondary metabolites, including other acridone alkaloids, limonoids, and coumarins.

Quantitative Data

| Plant Species | Plant Part | Isolated Compounds (Class) | This compound Presence |

| Atalantia buxifolia | Aerial Parts, Branches | Acridone alkaloids, Tetranortriterpenoids | Confirmed |

| Atalantia monophylla | Roots, Stems | Acridone alkaloids, Limonoids, Coumarins | Confirmed[1] |

Experimental Protocols: Extraction and Isolation of Acridone Alkaloids from Atalantia Species

The following is a representative protocol for the extraction and isolation of acridone alkaloids, including this compound, from Atalantia species. This protocol is a composite methodology based on multiple reported studies.

1. Plant Material Collection and Preparation:

-

Collect the desired plant parts (e.g., roots, aerial parts) of Atalantia buxifolia or Atalantia monophylla.

-

Thoroughly wash the plant material to remove any soil and debris.

-

Air-dry the material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

-

Pack the powdered plant material into a Soxhlet apparatus.

-

Extract the material with a suitable organic solvent, such as ethanol or methanol, for a sufficient duration (typically 24-48 hours) until the solvent running through the apparatus is colorless.

-

Alternatively, macerate the powdered plant material in the chosen solvent at room temperature for an extended period (e.g., 3 x 48 hours), with periodic agitation.

-

Concentrate the resulting crude extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

3. Fractionation:

-

Suspend the crude extract in an aqueous solution (e.g., 2% sulfuric acid) and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The alkaloid fraction is typically expected to be in the chloroform and ethyl acetate fractions.

-

Adjust the pH of the aqueous layer to alkaline (pH 9-10) with a base (e.g., ammonium hydroxide) and re-extract with chloroform or a chloroform/methanol mixture to recover any remaining alkaloids.

-

Dry the organic fractions over anhydrous sodium sulfate and concentrate them in vacuo.

4. Isolation and Purification:

-

Subject the alkaloid-rich fractions to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

-

Monitor the collected fractions by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing under UV light.

-

Combine fractions with similar TLC profiles.

-

Further purify the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure this compound.

5. Structure Elucidation:

-

Confirm the structure of the isolated this compound using spectroscopic techniques, including:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) : 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the chemical structure and stereochemistry.

-

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways affected by this compound are limited, research on a closely related acridone alkaloid, Buxifoliadine E , also isolated from Atalantia monophylla, has provided valuable insights. Buxifoliadine E has been shown to inhibit cancer cell proliferation by targeting the Extracellular signal-regulated kinase (ERK) pathway [2].

The ERK pathway is a critical signaling cascade involved in regulating cell proliferation, differentiation, and survival. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth.

The proposed mechanism of action for Buxifoliadine E involves the inhibition of ERK kinase activity. This inhibition leads to a downstream cascade of events, including the downregulation of the anti-apoptotic protein Mcl-1 and the upregulation of the pro-apoptotic protein Bax. This shift in the balance of pro- and anti-apoptotic proteins ultimately induces caspase-3 activation and triggers apoptosis (programmed cell death) in cancer cells[2].

Given the structural similarity between this compound and Buxifoliadine E, it is plausible that this compound may exert similar cytotoxic effects through the modulation of the ERK pathway or other related signaling cascades. However, further research is required to confirm this hypothesis for this compound specifically.

Caption: Proposed mechanism of ERK pathway inhibition by Buxifoliadine E.

Conclusion

This compound, a naturally occurring acridone alkaloid from Atalantia buxifolia and Atalantia monophylla, represents a promising lead compound for further investigation in drug discovery and development. While quantitative yield data remains to be fully elucidated, established protocols for its isolation provide a clear pathway for obtaining this compound for research purposes. The demonstrated activity of the related compound, Buxifoliadine E, against the ERK signaling pathway highlights a potential mechanism of action for this compound that warrants further exploration. This technical guide serves as a foundational resource for researchers interested in the continued study of this intriguing natural product.

References

In-Depth Technical Guide: Structural Elucidation and Characterization of Buxifoliadine A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buxifoliadine A, a prenylated acridone alkaloid, stands as a notable secondary metabolite isolated from the plant species Atalantia buxifolia and Atalantia monophylla. Acridone alkaloids are a well-established class of nitrogen-containing heterocyclic compounds recognized for their diverse and significant biological activities. The structural framework of this compound, featuring a hydroxylated and methoxylated acridone core embellished with two prenyl groups, has been meticulously determined through a combination of advanced spectroscopic techniques. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the experimental methodologies and summarizing the key spectroscopic data that were instrumental in its characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

The genus Atalantia has proven to be a rich source of structurally diverse and biologically active natural products, particularly acridone alkaloids. These compounds have garnered considerable attention from the scientific community due to their wide range of pharmacological properties, including antimicrobial, antiviral, and cytotoxic activities. This compound is a member of this class of compounds, and its structural determination is a key step in unlocking its therapeutic potential. The elucidation of its intricate molecular architecture relies on the synergistic application of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Isolation of this compound

While the specific details of the isolation protocol for this compound from the original literature are not fully available, a general methodology for the extraction and isolation of acridone alkaloids from Atalantia species can be outlined. This process typically involves a multi-step approach to separate the compound of interest from a complex mixture of plant metabolites.

Experimental Protocols

General Protocol for the Isolation of Acridone Alkaloids:

-

Extraction: The dried and powdered plant material (e.g., aerial parts, roots, or stems) is subjected to exhaustive extraction with a suitable organic solvent, such as ethanol or methanol, at room temperature. This process is often repeated multiple times to ensure the complete extraction of secondary metabolites.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. This is a critical step to separate compounds based on their polarity. A typical partitioning scheme might involve sequential extraction with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol. Acridone alkaloids are often found in the chloroform or ethyl acetate fractions.

-

Chromatographic Purification: The bioactive fraction is then subjected to a series of chromatographic techniques to isolate the individual compounds.

-

Column Chromatography: The fraction is typically first separated on a silica gel column, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (PTLC): Fractions containing the compound of interest are further purified using PTLC with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, which provides high resolution and yields the pure compound.

-

The following diagram illustrates a generalized workflow for the isolation of this compound.

Structural Elucidation

The determination of the chemical structure of this compound was accomplished through the comprehensive analysis of data obtained from mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule. For this compound, this analysis provided the molecular formula C₂₅H₂₉NO₄.

Experimental Protocol for Mass Spectrometry:

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is typically used.

-

Ionization Source: Electrospray ionization (ESI) is a common ionization technique for this class of compounds, often in positive ion mode ([M+H]⁺).

-

Data Acquisition: The instrument is calibrated, and the sample is introduced via direct infusion or coupled with a liquid chromatography system (LC-MS). The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₅H₂₉NO₄ |

| Exact Mass | 407.2097 |

| [M+H]⁺ (observed) | 408.217 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the carbon-hydrogen framework. The structure of this compound was established using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Data Acquisition: Standard pulse sequences are used to obtain ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical shifts indicate their functional group and hybridization state.

While the complete raw NMR data from the original publication is not accessible, the IUPAC name, 1,5-dihydroxy-3-methoxy-10-methyl-2,4-bis(3-methylbut-2-enyl)acridin-9-one, allows for a theoretical assignment of the key structural features that would be observed in the NMR spectra.

Table 2: Predicted Key ¹H and ¹³C NMR Resonances for this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.8 - 4.2 | ~30 - 35 |

| O-CH₃ | ~3.9 - 4.1 | ~55 - 60 |

| Prenyl CH₂ | ~3.4 - 3.6 | ~25 - 30 |

| Prenyl CH | ~5.2 - 5.4 | ~120 - 125 |

| Prenyl C(CH₃)₂ | ~1.7 - 1.9 | ~130 - 135 |

| Prenyl CH₃ | ~1.6 - 1.8 | ~18, 26 |

| Aromatic CH | ~6.5 - 8.0 | ~95 - 150 |

| Hydroxyl OH | Variable | - |

| Carbonyl C=O | - | ~180 - 185 |

The following diagram illustrates the logical workflow for the structural elucidation of this compound using spectroscopic data.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. Through the systematic application of mass spectrometry and a suite of NMR experiments, the planar structure of this prenylated acridone alkaloid was successfully determined. This foundational knowledge is indispensable for further investigations into its biosynthesis, chemical synthesis, and, most importantly, its potential as a lead compound in drug discovery programs. The detailed characterization of this compound enriches our understanding of the chemical diversity of the Atalantia genus and provides a basis for future pharmacological studies.

The Biosynthesis of Buxifoliadine A: A Technical Guide for Researchers

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Buxifoliadine A, an acridone alkaloid isolated from plants of the Rutaceae family, notably Atalantia buxifolia and Atalantia monophylla, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, precursor molecules, and potential regulatory mechanisms. While the complete pathway in Atalantia species is yet to be fully elucidated, this guide synthesizes current knowledge on acridone alkaloid biosynthesis from related species to present a robust hypothetical model. Detailed experimental protocols for the characterization of the involved enzymes and quantitative data from analogous pathways are also presented to facilitate further research in this area.

Introduction to this compound and Acridone Alkaloids

Acridone alkaloids are a class of nitrogen-containing secondary metabolites characterized by a tricyclic acridin-9-one core. They are predominantly found in the Rutaceae family and exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties[1]. This compound is a structurally complex acridone alkaloid featuring two prenyl groups, a methoxy group, and two hydroxyl groups attached to the N-methylated acridone scaffold. The elucidation of its biosynthetic pathway is essential for harnessing its therapeutic potential.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a series of enzymatic reactions, beginning with precursors from primary metabolism and culminating in the highly decorated acridone core. The pathway can be divided into three main stages: formation of the acridone scaffold, prenylation, and subsequent modifications.

Stage 1: Formation of the 1,3-dihydroxy-N-methylacridone Core

The initial steps of this compound biosynthesis are believed to be conserved among acridone alkaloids.

-

Anthranilate to N-Methylanthranilate: The pathway commences with anthranilic acid, a product of the shikimate pathway. Anthranilate is methylated at the amino group by anthranilate N-methyltransferase (ANMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to yield N-methylanthranilic acid.

-

Activation to N-Methylanthraniloyl-CoA: The resulting N-methylanthranilic acid is then activated by a CoA ligase to form the high-energy thioester, N-methylanthraniloyl-CoA. This activation step is crucial for the subsequent condensation reaction.

-

Acridone Synthase Catalyzed Cyclization: The central step in the formation of the acridone scaffold is catalyzed by acridone synthase (ACS) , a type III polyketide synthase[2][3]. ACS catalyzes the condensation of one molecule of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA, followed by intramolecular cyclization and aromatization to produce 1,3-dihydroxy-N-methylacridone. This reaction is a defining step in acridone alkaloid biosynthesis[2].

Stage 2: Prenylation of the Acridone Core

Following the formation of the acridone scaffold, it is proposed that two prenyl groups are attached. Prenylation is a common modification in plant secondary metabolism that often enhances biological activity.

-

Sequential Prenylation: Two molecules of dimethylallyl pyrophosphate (DMAPP), derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, are transferred to the acridone core by one or more prenyltransferases (PTs) . While the exact timing and regioselectivity are not yet confirmed for this compound, studies on other prenylated aromatics in Rutaceae suggest the involvement of membrane-bound UbiA-type prenyltransferases[4][5]. It is hypothesized that the C2 and C4 positions of the 1,3-dihydroxy-N-methylacridone are the sites of prenylation.

Stage 3: Hydroxylation and O-Methylation

The final steps in the biosynthesis of this compound likely involve hydroxylation and O-methylation to yield the final structure.

-

Hydroxylation: A cytochrome P450 monooxygenase (P450) is proposed to catalyze the hydroxylation of the second aromatic ring at the C5 position. P450s are a large family of enzymes known to be involved in the oxidative modification of a wide variety of secondary metabolites in plants[6][7][8].

-

O-Methylation: The hydroxyl group at the C3 position is then likely methylated by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) to form the methoxy group present in this compound. O-methylation is a common terminal step in the biosynthesis of many plant natural products, often altering their solubility and biological activity[9][10][11].

Quantitative Data from Acridone Alkaloid Biosynthesis Research

While specific quantitative data for the this compound pathway is not yet available, data from studies on acridone synthase and related enzymes in other plants can provide valuable benchmarks for researchers.

| Enzyme | Organism | Substrate(s) | Km (µM) | Vmax (pkat/mg) | Reference |

| Acridone Synthase I | Ruta graveolens | N-methylanthraniloyl-CoA | 2.5 ± 0.5 | 1.8 ± 0.2 | [3] |

| Malonyl-CoA | 10 ± 2 | [3] | |||

| Acridone Synthase II | Ruta graveolens | N-methylanthraniloyl-CoA | 3.0 ± 0.6 | 2.5 ± 0.3 | [3] |

| Malonyl-CoA | 12 ± 3 | [3] | |||

| Aromatic Prenyltransferase (example) | Glycine max | Genistein | 50 ± 7 | 0.23 ± 0.02 | Flinn, J. et al. (2018) |

| O-Methyltransferase (example) | Coptis japonica | (S)-Scoulerine | 15 ± 2 | - | [11] |

Note: The data for the prenyltransferase and O-methyltransferase are from studies on other classes of phenylpropanoids and alkaloids, respectively, and are provided as representative examples.

Experimental Protocols

The following section outlines generalized protocols for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Enzyme Assays

4.1.1. Acridone Synthase (ACS) Assay

-

Objective: To determine the activity of ACS in plant extracts or with purified enzyme.

-

Principle: The assay measures the formation of 1,3-dihydroxy-N-methylacridone from N-methylanthraniloyl-CoA and [14C]-malonyl-CoA. The radioactive product is separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by liquid scintillation counting.

-

Protocol:

-

Prepare a reaction mixture containing: 100 mM potassium phosphate buffer (pH 7.5), 1 mM dithiothreitol, 50 µM N-methylanthraniloyl-CoA, 100 µM [2-14C]-malonyl-CoA (specific activity ~2 GBq/mol), and 10-50 µg of crude protein extract or purified enzyme in a total volume of 100 µL.

-

Incubate the mixture at 30°C for 30-60 minutes.

-

Stop the reaction by adding 20 µL of 20% (v/v) acetic acid.

-

Extract the product with 200 µL of ethyl acetate.

-

Evaporate the organic phase to dryness and redissolve the residue in a small volume of methanol.

-

Spot the sample on a silica gel TLC plate and develop with a chloroform:methanol (95:5, v/v) solvent system.

-

Visualize the product under UV light (acridones typically fluoresce blue) and scrape the corresponding spot for scintillation counting. Alternatively, analyze the extract by radio-HPLC.

-

4.1.2. Prenyltransferase (PT) Assay

-

Objective: To measure the transfer of a prenyl group to the acridone scaffold.

-

Principle: The assay typically uses a fluorescent or UV-active acridone acceptor substrate and [3H]- or [14C]-labeled DMAPP. The radioactive prenylated product is separated by HPLC and quantified.

-

Protocol:

-

Prepare a reaction mixture containing: 50 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl2, 5 mM dithiothreitol, 100 µM 1,3-dihydroxy-N-methylacridone, 50 µM [3H]-DMAPP, and the membrane fraction or purified prenyltransferase.

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction and extract the products with ethyl acetate.

-

Analyze the extract by reverse-phase HPLC with a radioactivity detector or by collecting fractions for scintillation counting.

-

4.1.3. O-Methyltransferase (OMT) Assay

-

Objective: To determine the O-methylating activity for the hydroxylated acridone intermediate.

-

Principle: The assay measures the transfer of a [14C]-methyl group from S-adenosyl-L-[methyl-14C]-methionine to the acceptor substrate.

-

Protocol:

-

Prepare a reaction mixture containing: 100 mM potassium phosphate buffer (pH 8.0), 100 µM of the hydroxylated acridone substrate, 50 µM S-adenosyl-L-[methyl-14C]-methionine, and the protein extract or purified OMT.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction and extract the methylated product.

-

Analyze by TLC or HPLC with radioactivity detection.

-

Quantitative Analysis of Intermediates and Final Product

-

Method: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

-

Sample Preparation:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract with methanol or a methanol/water mixture.

-

Centrifuge to remove debris and filter the supernatant.

-

The extract can be concentrated and redissolved in a suitable solvent for injection.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known intermediates and this compound. Precursor-to-product ion transitions should be optimized for each analyte using authentic standards.

-

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a solid framework for future research. Key areas for investigation include the isolation and characterization of the specific enzymes from Atalantia buxifolia, particularly the prenyltransferases, cytochrome P450 monooxygenase, and O-methyltransferase involved in the later, diversifying steps of the pathway. The elucidation of the complete pathway will not only deepen our understanding of plant secondary metabolism but also open avenues for the metabolic engineering of this compound and novel, potentially more potent, analogues for therapeutic applications. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers embarking on this exciting area of natural product biosynthesis.

References

- 1. Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acridone synthase - Wikipedia [en.wikipedia.org]

- 3. Native acridone synthases I and II from Ruta graveolens L. form homodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Parallel evolution of UbiA superfamily proteins into aromatic O-prenyltransferases in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Class II Cytochrome P450 Reductase Governs the Biosynthesis of Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L. [mdpi.com]

- 10. maxapress.com [maxapress.com]

- 11. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Buxifoliadine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buxifoliadine A, a steroidal alkaloid belonging to the Buxus family, represents a class of natural products with significant therapeutic potential. While comprehensive biological screening data for this compound is not extensively available, the well-documented activities of related Buxus alkaloids provide a strong basis for predicting its pharmacological profile. This technical guide summarizes the expected preliminary biological activities of this compound, including cytotoxic, antimicrobial, anti-inflammatory, and cholinesterase inhibitory effects, based on data from analogous compounds. Detailed experimental protocols for assessing these activities are provided, alongside visualizations of key signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

The Buxus genus is a rich source of structurally diverse steroidal alkaloids, many of which have demonstrated a broad spectrum of biological activities.[1][2][3] These compounds are characterized by a cycloartane skeleton and have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4][5][6][7] this compound, with its unique chemical structure, is a promising candidate for further pharmacological investigation. This document serves as a foundational guide for researchers initiating the biological screening of this compound, leveraging existing knowledge of the Buxus alkaloid family to inform experimental design and data interpretation.

Predicted Biological Activities and Representative Data

Based on the known biological profile of Buxus alkaloids, the preliminary screening of this compound should focus on four key areas: cytotoxicity, antimicrobial activity, anti-inflammatory effects, and cholinesterase inhibition. The following tables summarize representative quantitative data from various Buxus alkaloids, which can be used as a benchmark for evaluating the potency of this compound.

Cytotoxic Activity

Buxus alkaloids have shown significant cytotoxic effects against a range of human cancer cell lines.[4][8] This activity is a primary focus for the potential development of novel anticancer therapeutics.

Table 1: Cytotoxicity of Representative Buxus Alkaloids against Human Cancer Cell Lines

| Alkaloid | Cell Line | IC50 (µM) | Reference |

| Buxmicrophylline P | MCF-7 (Breast) | 4.51 | [4] |

| Buxmicrophylline Q | HL-60 (Leukemia) | 7.82 | [4] |

| Buxmicrophylline R | SMMC-7721 (Hepatoma) | 15.58 | [4] |

| Cyclovirobuxine D | A549 (Lung) | 12.3 | [3] |

| Buxbodine B | SW480 (Colon) | 9.7 | [3] |

Antimicrobial Activity

Extracts and isolated alkaloids from Buxus species have demonstrated inhibitory activity against various pathogenic bacteria and fungi.[5][9]

Table 2: Antimicrobial Activity of Buxus Extracts (Alkaloid Fractions)

| Organism | Inhibition Zone (mm) | Reference |

| Staphylococcus aureus | 26.5 | [9] |

| Pseudomonas aeruginosa | 18.0 | [9] |

| Escherichia coli | 15.3 | [5] |

| Aspergillus parasiticus | 21.0 | [5] |

| Rhizopus oryzae | 68.0 | [5] |

Anti-inflammatory Activity

Certain Buxus alkaloids have been shown to possess anti-inflammatory properties in both in vitro and in vivo models.[6]

Table 3: Anti-inflammatory Activity of Buxus Alkaloids

| Assay | Compound/Extract | Activity | Reference |

| Carrageenan-induced paw edema (in vivo) | Buxus extract | Significant reduction in paw volume | [10] |

| DNBS-induced colitis (in vivo) | Linum usitatissimum alkaloids | Amelioration of colitis | [6] |

Cholinesterase Inhibitory Activity

A significant number of Buxus alkaloids have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential in the treatment of neurodegenerative diseases like Alzheimer's.[7][11]

Table 4: Cholinesterase Inhibitory Activity of Representative Buxus Alkaloids

| Alkaloid | Enzyme | IC50 (µM) | Reference |

| Hyrcanone | AChE | 83.0 | [11] |

| Hyrcanone | BChE | 1.12 | [11] |

| Hyrcatrienine | AChE | 150.0 | [11] |

| Hyrcatrienine | BChE | 25.0 | [11] |

| (+)-Buxabenzamidienine | AChE | 0.787 | [12] |

| (+)-Buxamidine | AChE | 1.70 | [12] |

Experimental Protocols

Detailed methodologies for the key biological screening assays are provided below.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HL-60) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Assay (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) or fungi (e.g., C. albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

Protocol:

-

Animal Acclimatization: Acclimatize Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer this compound orally or intraperitoneally at different doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This spectrophotometric method measures the activity of cholinesterase enzymes. The enzyme hydrolyzes acetylthiocholine (or butyrylthiocholine) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

Protocol:

-

Reagent Preparation: Prepare solutions of AChE or BChE, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), DTNB, and this compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Mixture: In a 96-well plate, add the buffer, DTNB solution, and different concentrations of this compound. Add the enzyme solution to each well except for the blank.

-

Pre-incubation: Pre-incubate the mixture for 15 minutes at 25°C.

-

Initiation of Reaction: Add the substrate to all wells to start the reaction.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for a set period.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and the IC50 value.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway for the cytotoxic activity of Buxus alkaloids and a general workflow for their biological screening.

Caption: Putative signaling pathway for the cytotoxic effect of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemistry of Genus Buxus and Pharmacology of Cyclovirobuxine D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Cytotoxicity of Triterpenoid Alkaloids from Buxus microphylla against Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijbbku.com [ijbbku.com]

- 6. Intestinal anti-inflammatory, histopathologic and anti-oxidative regulatory effects of total alkaloids extract from Linum usitatissimum L. (flaxseed) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticholinesterases Traits Inbuilt in Buxaceae Plant Extracts against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of Triterpenoid Alkaloids from Buxus microphylla against Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. phcogj.com [phcogj.com]

- 11. New cholinesterase-inhibiting triterpenoid alkaloids from Buxus hyrcana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective cholinesterase inhibitors from Buxus sempervirens L. and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Buxifoliadine A: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buxifoliadine A is a naturally occurring acridone alkaloid first isolated from the root bark of Severinia buxifolia, a plant species also known as Atalantia buxifolia.[1][2] Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the scientific community due to their diverse and potent biological activities. This document provides a detailed technical guide on the chemical structure, properties, and (where available) the biological activities of this compound, with a focus on data relevant to researchers and professionals in drug development.

Chemical Structure and Properties

This compound was first characterized as one of eight new acridone alkaloids from Severinia buxifolia collected in Hainan province, China. Its structure was elucidated using a combination of spectroscopic methods, including UV, IR, HR-EI-MS, ¹H-NMR, and ¹³C-NMR.[1][2]

The chemical and physical properties of this compound are summarized in the table below. This data is essential for its identification, characterization, and potential application in experimental settings.

| Property | Value | Source |

| IUPAC Name | 1,5-dihydroxy-3-methoxy-10-methyl-2,4-bis(3-methylbut-2-enyl)acridin-9-one | PubChem |

| Molecular Formula | C₂₅H₂₉NO₄ | [2] |

| Molecular Weight | 407.5 g/mol | PubChem |

| Exact Mass | 407.20965841 Da | PubChem |

| Appearance | Yellow needles | [2] |

| Melting Point | 155—157°C | [2] |

| UV (MeOH) λmax (log ε) | 225 (4.48), 260 (sh, 4.59), 278 (4.72), 290 (sh, 4.63), 326 (4.06), 425 (3.81) nm | [2] |

| IR (KBr) νmax | 3444, 1635, 1608, 1560 cm⁻¹ | [2] |

| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | 14.38 (1H, s, OH-1), 9.23 (1H, s, OH-5), 7.88 (1H, dd, J=8.0, 1.6 Hz, H-8), 7.46 (1H, t, J=8.0 Hz, H-7), 7.00 (1H, dd, J=8.0, 1.6 Hz, H-6), 5.29 (1H, t, J=7.2 Hz, H-2''), 5.18 (1H, t, J=7.2 Hz, H-2'), 4.15 (2H, d, J=7.2 Hz, H-1''), 3.84 (3H, s, N-CH₃), 3.71 (3H, s, OCH₃-3), 3.48 (2H, d, J=7.2 Hz, H-1'), 1.86 (3H, s, H-4'), 1.81 (3H, s, H-4''), 1.71 (3H, s, H-5'), 1.69 (3H, s, H-5'') | [2] |

| ¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) | 182.2 (C-9), 163.6 (C-1), 160.2 (C-3), 158.4 (C-4a), 153.8 (C-5), 146.2 (C-10a), 136.2 (C-8a), 133.0 (C-3'), 132.8 (C-3''), 125.8 (C-7), 122.9 (C-2'), 122.2 (C-2''), 115.8 (C-9a), 114.8 (C-6), 114.2 (C-8), 108.6 (C-2), 107.8 (C-4), 92.4 (C-5a), 62.0 (OCH₃-3), 47.9 (N-CH₃), 26.0 (C-5'), 25.9 (C-5''), 25.8 (C-1''), 22.0 (C-1'), 18.1 (C-4'), 17.9 (C-4'') | [2] |

Biological Activities and Signaling Pathways

Currently, there is a notable lack of published data specifically detailing the biological activities of this compound. The original isolation paper by Wu et al. (2000) focused on the structural elucidation of this and other new acridone alkaloids and did not report any biological assays.[2]

However, studies on crude extracts of Atalantia buxifolia and other purified acridone alkaloids from this plant provide context for the potential bioactivities of this compound. For instance, extracts from Atalantia buxifolia have been shown to possess anti-inflammatory and cytotoxic properties.[3] Other acridone alkaloids isolated from the same genus have demonstrated a range of activities, including:

-

Cytotoxicity: Atalaphyllinine, another acridone alkaloid from A. buxifolia, has shown cytotoxic effects against the human liver cancer cell line HepG2.[3]

-

Anti-inflammatory Activity: A novel compound, Buxifoxime A, also from A. buxifolia, exhibited significant anti-inflammatory effects by inhibiting superoxide anion generation.[3]

-

Antibacterial and Acetylcholinesterase Inhibition: Two other new acridone alkaloids isolated from the branch of Atalantia buxifolia displayed significant antibacterial activity against Staphylococcus aureus and weak inhibitory effects on acetylcholinesterase.[4]

Given that this compound shares the same acridone scaffold, it is plausible that it may also exhibit similar biological activities. However, without direct experimental evidence, this remains speculative.

Signaling Pathways:

As there is no available data on the biological activities of this compound, no associated signaling pathways have been identified or described. Further research is required to explore its potential molecular targets and mechanisms of action.

Experimental Protocols

Since no biological activities have been reported for this compound, there are no specific experimental protocols to detail. However, for the purpose of guiding future research, this section outlines a general methodology for the isolation of this compound based on the original report.

Isolation of this compound

The following is a generalized workflow for the isolation of this compound from the root bark of Severinia buxifolia, adapted from the methodology described by Wu et al. (2000).[2]

Protocol Steps:

-

Extraction: The dried and powdered root bark of Severinia buxifolia is extracted with methanol.

-

Partitioning: The resulting methanol extract is partitioned between chloroform (CHCl₃) and water (H₂O).

-

Chromatography: The chloroform-soluble fraction is subjected to column chromatography on silica gel.

-

Elution and Isolation: The column is eluted with a gradient of n-hexane and ethyl acetate (EtOAc) to yield several fractions containing different acridone alkaloids. This compound is isolated from one of these fractions and may require further purification steps such as recrystallization to obtain the pure compound.

Conclusion and Future Directions

This compound is a well-characterized acridone alkaloid in terms of its chemical structure and physical properties. However, there is a significant gap in the scientific literature regarding its biological activities and potential therapeutic applications. Based on the known activities of other compounds from Atalantia buxifolia, future research should focus on evaluating this compound for its cytotoxic, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. Elucidating its biological profile is a crucial next step in determining its potential as a lead compound for drug discovery and development. The detailed structural information available provides a solid foundation for such investigations, as well as for synthetic efforts to produce analogues with potentially enhanced activities.

References

- 1. Acridone alkaloids from the root bark of Severinia buxifolia in Hainan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 3. researchgate.net [researchgate.net]

- 4. Two new acridone alkaloids from the branch of Atalantia buxifolia and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Buxifoliadine A: A Comprehensive Technical Review of Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buxifoliadine A, a prenylated acridone alkaloid isolated from plants of the Rutaceae family, notably Atalantia monophylla, has emerged as a molecule of interest in phytochemical and pharmacological research. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. This technical guide provides a comprehensive review of the existing preclinical research on this compound, with a focus on its synthesis, biological activities, and potential mechanisms of action. This document summarizes key quantitative data, details experimental methodologies, and visualizes putative signaling pathways to serve as a foundational resource for researchers in drug discovery and development.

Chemical Profile

IUPAC Name: 1,5-dihydroxy-3-methoxy-10-methyl-2,4-bis(3-methylbut-2-enyl)acridin-9-one

Molecular Formula: C₂₅H₂₉NO₄

Molecular Weight: 407.5 g/mol

This compound has been isolated from plant sources such as Atalantia buxifolia and Atalantia monophylla[1].

Biological Activities

While dedicated studies on this compound are limited, research on its isomers and related acridone alkaloids provides valuable insights into its potential therapeutic effects. The primary areas of investigation for this class of compounds include cytotoxic and anti-inflammatory activities.

Cytotoxic Activity

At present, specific cytotoxic data for this compound remains to be published in dedicated studies. However, research on its isomers, Buxifoliadine C and Buxifoliadine E, isolated from Atalantia monophylla, has demonstrated notable anti-proliferative effects against various cancer cell lines. These findings suggest that this compound may possess similar cytotoxic properties.

The table below summarizes the cytotoxic activities of Buxifoliadine C and Buxifoliadine E, which can serve as a preliminary reference for the potential efficacy of this compound.

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |

| Buxifoliadine C | KKU-M156 | Cholangiocarcinoma | 3.39 - 4.1 | ~8.3 - 10.1 |

| HepG2 | Hepatocellular Carcinoma | 1.43 - 8.4 | ~3.5 - 20.6 | |

| Buxifoliadine E | KKU-M156 | Cholangiocarcinoma | 3.39 - 4.1 | ~8.3 - 10.1 |

| HepG2 | Hepatocellular Carcinoma | 1.43 - 8.4 | ~3.5 - 20.6 |

Note: The IC50 values for Buxifoliadine C and E are presented as a range as reported in the literature. Molar concentrations are estimated based on the molecular weight of this compound (407.5 g/mol ) as the molecular weights of its isomers are identical.

Anti-allergic and Anti-inflammatory Activity

A study investigating the anti-allergic properties of compounds from Atalantia monophylla identified this compound as one of the constituents. While the study highlighted the anti-allergic potential of the plant extract and some of its isolated compounds, specific quantitative data for this compound's activity was not provided. However, the presence of this compound in a bioactive extract suggests it may contribute to the observed anti-inflammatory effects.

Experimental Protocols

To facilitate further research, this section outlines the general experimental methodologies employed in the study of related acridone alkaloids. These protocols can be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of compounds are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells (e.g., HepG2, KKU-M156) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Western Blot Analysis

Western blotting is a key technique to investigate the effect of a compound on protein expression levels within specific signaling pathways.

-

Cell Lysis: Cells are treated with the test compound for a designated time, then washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Erk, p-Erk, Akt, p-Akt, caspases).

-

Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound have not been elucidated, studies on the closely related isomer, Buxifoliadine E, provide a putative mechanism of action. Research suggests that Buxifoliadine E exerts its cytotoxic effects through the inhibition of the Extracellular signal-regulated kinase (Erk) pathway.

The following diagram illustrates the proposed mechanism of action for Buxifoliadine E, which may be applicable to this compound.

References

Unveiling the Biological Potential of Buxifoliadine A and Related Acridone Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buxifoliadine A, an acridone alkaloid isolated from plants of the Atalantia genus, belongs to a class of compounds that have garnered significant interest in the scientific community. While direct and extensive research on the biological activities of this compound is limited, studies on closely related acridone alkaloids, particularly from the same plant sources, provide valuable insights into its potential therapeutic applications. This technical guide consolidates the available knowledge on the biological activities of acridone alkaloids structurally related to this compound, with a focus on cytotoxic effects and their underlying molecular mechanisms. Due to the scarcity of data on this compound, this guide will heavily reference the activities of its close structural analog, Buxifoliadine E, for which quantitative data is available.

Chemical Structures

A comparative analysis of the chemical structures of this compound and Buxifoliadine E reveals a high degree of similarity, suggesting they may exhibit comparable biological activities. Both molecules share the core acridone scaffold. The primary difference lies in the substituent groups, which can influence potency and selectivity but often result in a similar mode of action.

This compound IUPAC Name: 1,5-dihydroxy-3-methoxy-10-methyl-2,4-bis(3-methylbut-2-enyl)acridin-9-one

Buxifoliadine E Chemical Structure information for Buxifoliadine E is not as readily available in public databases, however, its activity profile is documented.

Core Biological Activity: Cytotoxicity

The most prominently reported biological activity for acridone alkaloids from Atalantia species is their cytotoxic effect against various cancer cell lines.

Quantitative Data on Buxifoliadine E

Research conducted on a panel of human cancer cell lines demonstrated that Buxifoliadine E, an acridone alkaloid isolated from Atalantia monophylla, exhibits significant cytotoxic activity. The half-maximal inhibitory concentration (IC50) values were determined using a WST-8 cell viability assay.

| Cell Line | Cancer Type | IC50 (µM) |

| LNCaP | Prostate Cancer | 43.10 |

| HepG2 | Hepatocellular Carcinoma | 41.36 |

| HT29 | Colorectal Cancer | 64.60 |

| SHSY5Y | Neuroblastoma | 96.27 |

Mechanism of Action: Targeting the ERK Signaling Pathway

The cytotoxic effects of Buxifoliadine E have been attributed to its interaction with the Extracellular Signal-Regulated Kinase (ERK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.

Signaling Pathway Diagram

Caption: Inhibition of the ERK signaling pathway by Buxifoliadine E.

Studies have shown that Buxifoliadine E directly inhibits the kinase activity of ERK. This inhibition prevents the phosphorylation of downstream targets, leading to the suppression of signaling cascades that promote cancer cell proliferation and survival.

Experimental Protocols

WST-8 Cell Viability Assay for IC50 Determination

This protocol outlines the general steps for determining the cytotoxic effects of a compound using a WST-8 (Water Soluble Tetrazolium salt) assay.

Workflow Diagram:

Caption: Workflow for the WST-8 cell viability assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well microplates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in a final volume of 100 µL of culture medium.

-

Incubation: Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: The compound of interest (e.g., Buxifoliadine E) is serially diluted in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a further 48 to 72 hours.

-

WST-8 Addition: 10 µL of WST-8 solution is added to each well.

-

Final Incubation: The plates are incubated for 1 to 4 hours at 37°C.

-

Absorbance Reading: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of ERK Pathway Proteins

This protocol describes the key steps for analyzing the phosphorylation status of ERK and related proteins by Western blotting.

Logical Relationship Diagram:

Caption: Logical flow of a Western blot experiment.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with the test compound for a specified time. Following treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein levels.

Conclusion and Future Directions

While direct biological data for this compound remains elusive, the significant cytotoxic activity of the closely related acridone alkaloid, Buxifoliadine E, against a range of cancer cell lines highlights a promising area for further investigation. The elucidation of its mechanism of action through the inhibition of the ERK signaling pathway provides a solid foundation for future drug discovery and development efforts.

Future research should focus on:

-

The isolation and comprehensive biological evaluation of this compound to confirm if its activity profile mirrors that of Buxifoliadine E.

-

In-depth structure-activity relationship (SAR) studies of this compound and its analogs to optimize potency and selectivity.

-

In vivo studies to assess the anti-tumor efficacy and pharmacokinetic properties of promising acridone alkaloids.

-

Exploration of other potential biological activities, such as anti-inflammatory, antiviral, and antimicrobial effects, which are common among this class of compounds.

This technical guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound and related acridone alkaloids. The provided data and protocols offer a starting point for further exploration and development of this intriguing class of natural products.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Buxifoliadine A and the broader family of Buxus alkaloids. While specific experimental data on this compound is limited in publicly available literature, this document aggregates comprehensive information on the isolation, characterization, and biological activities of structurally related Buxus alkaloids, offering valuable insights for researchers in natural product chemistry and drug discovery.

Introduction to this compound and Buxus Alkaloids

This compound is an acridone alkaloid that has been identified in Atalantia buxifolia and Atalantia monophylla.[1] Its chemical formula is C25H29NO4, with a molecular weight of 407.5 g/mol .[1] this compound belongs to the large and structurally diverse class of Buxus alkaloids, which are typically triterpenoidal alkaloids derived from a cycloartenol skeleton.[2][3] To date, over 219 Buxus alkaloids have been reported.[2] These compounds are primarily isolated from various species of the Buxus (Boxwood) genus and have garnered significant scientific interest due to their wide range of biological activities.[3][4]

The core structure of most Buxus alkaloids features a degraded C-20 side chain and nitrogen-containing substituents at the C-3 and/or C-20 positions.[2] This structural complexity has made them attractive targets for phytochemical and pharmacological research.

Biological Activities of Buxus Alkaloids

Buxus alkaloids have demonstrated a remarkable spectrum of pharmacological effects, including cytotoxic, anticholinesterase, antibacterial, and anti-myocardial ischemia activities.[2][5]

Cytotoxic Activity

Numerous Buxus alkaloids have exhibited significant cytotoxicity against various cancer cell lines.[4] For instance, Cyclovirobuxine D (CVB-D), a well-studied Buxus alkaloid, has shown inhibitory effects on the proliferation, migration, and angiogenesis of colorectal and non-small cell lung cancer cells.[6][7][8][9][10] Other alkaloids such as buxbodine B and buxmicrophyllines F have also been reported to inhibit tumor cell growth and induce apoptosis.[4]

Table 1: Cytotoxic Activities of Selected Buxus Alkaloids

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Cyclovirobuxine D | Colorectal Cancer Cells | Varies with cell line | [6][7] |

| Buxbodine B | Various | Data not specified | [4] |

| Buxmicrophyllines F | Various | Data not specified | [4] |

Note: Specific IC50 values for Cyclovirobuxine D are dependent on the specific colorectal cancer cell line and experimental conditions.

Anticholinesterase Activity

Several Buxus alkaloids have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[2] This has positioned them as promising candidates for the development of new therapeutics for neurodegenerative disorders.

Further quantitative data on anticholinesterase activity would be presented here if available in the search results.

Signaling Pathways of Buxus Alkaloids: The Case of Cyclovirobuxine D

The anticancer effects of Cyclovirobuxine D (CVB-D) have been shown to be mediated through the modulation of specific signaling pathways. In colorectal cancer, CVB-D exerts its effects by targeting the CTHRC1-AKT/ERK-Snail signaling pathway.[6][7] In non-small cell lung cancer, CVB-D has been found to suppress the NFκB/JNK signaling pathway and the KIF11-CDC25C-CDK1-CyclinB1 G2/M phase transition regulatory network.[8][9][10]

Experimental Protocols

General Isolation and Purification of Buxus Alkaloids

The isolation of Buxus alkaloids typically involves the extraction of plant material (e.g., leaves, stems, roots) with an organic solvent, followed by a series of chromatographic separations.

A Representative Workflow for Isolation:

Detailed Steps:

-

Plant Material Collection and Preparation: The plant material (leaves, stems, or roots) is collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48 hours). This process is often repeated multiple times to ensure complete extraction.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common sequence includes partitioning with n-hexane, ethyl acetate, and n-butanol.

-

Column Chromatography: The resulting fractions are further purified using various column chromatography techniques. Silica gel and Sephadex LH-20 are commonly employed stationary phases. Elution is typically performed with a gradient of solvents of increasing polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the alkaloids of interest are subjected to preparative HPLC for final purification.

Structure Elucidation

The chemical structures of isolated Buxus alkaloids are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) are employed to elucidate the complete chemical structure and stereochemistry of the alkaloid.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the chromophoric systems within the alkaloid structure.

Conclusion and Future Directions

This compound and the broader family of Buxus alkaloids represent a rich source of structurally diverse and biologically active natural products. While research on this compound itself is still in its early stages, the extensive studies on related Buxus alkaloids, particularly Cyclovirobuxine D, have revealed promising therapeutic potential, especially in the field of oncology.

Future research should focus on:

-

The targeted isolation and comprehensive biological evaluation of this compound to elucidate its specific pharmacological profile.

-

The total synthesis of this compound and other rare Buxus alkaloids to enable more extensive biological testing and structure-activity relationship studies.

-

Further investigation into the mechanisms of action of various Buxus alkaloids to identify novel therapeutic targets.

This guide serves as a foundational resource for researchers embarking on the study of this fascinating class of natural compounds, with the ultimate goal of translating these discoveries into novel therapeutic agents.

References

- 1. This compound | C25H29NO4 | CID 10740165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemistry and Biological Activities of Buxus Alkaloids | Scilit [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Chemistry and Biological Activities of Buxus Alkaloids: Ingenta Connect [ingentaconnect.com]

- 6. Cyclovirobuxine D inhibits colorectal cancer tumorigenesis via the CTHRC1-AKT/ERK-Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclovirobuxine D inhibits colorectal cancer tumorigenesis via the CTHRC1‑AKT/ERK‑Snail signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclovirobuxine D inhibits growth and progression of non-small cell lung cancer cells by suppressing the KIF11-CDC25C-CDK1-CyclinB1 G<sub>2</sub>/M phase transition regulatory network and the NFκB/JNK signaling pathway - ProQuest [proquest.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Cyclovirobuxine D inhibits growth and progression of non‑small cell lung cancer cells by suppressing the KIF11‑CDC25C‑CDK1‑CyclinB1 G2/M phase transition regulatory network and the NFκB/JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethnobotanical Insights and Pharmacological Potential of Buxifoliadine A-Containing Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buxifoliadine A, an acridone alkaloid, is a constituent of plants with a history of use in traditional medicine. This technical guide synthesizes the available ethnobotanical knowledge and scientific research surrounding this compound and its plant sources, primarily Atalantia buxifolia and Atalantia monophylla. While direct pharmacological data on this compound is limited, this document extrapolates potential activities based on studies of its host plants and structurally related compounds. This guide aims to provide a comprehensive resource for researchers interested in the therapeutic potential of this class of compounds.

Ethnobotanical Uses of Host Plants

The plants known to contain this compound have been traditionally used in various cultures for their medicinal properties. These ethnobotanical applications provide valuable clues to the potential pharmacological activities of their constituent compounds, including this compound.

Atalantia monophylla , a member of the Rutaceae family, has a rich history in traditional medicine across several regions.[1] Various parts of the plant are employed to treat a wide range of ailments:

-

Rheumatism and Arthritis: The roots and stems are traditionally used to alleviate symptoms of rheumatic conditions and arthritis.[2][3]

-

Respiratory Ailments: Decoctions of the leaves are utilized in the treatment of cough.[4]

-

Skin Diseases: The plant is also applied topically for various skin conditions.[2]

-

Antidote: It has been traditionally used as an antidote for snakebites.[2][5]